N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
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Overview
Description
N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound with a unique structure that includes a thiophene ring, methoxybenzoyl, and methoxybenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the various functional groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of Functional Groups: The methoxybenzoyl and methoxybenzenesulfonyl groups can be introduced through electrophilic aromatic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)thiophene-2,4-diamine
- N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
Uniqueness
N2-(2,6-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is unique due to the presence of both methoxybenzoyl and methoxybenzenesulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S2/c1-16-7-5-8-17(2)23(16)29-27-26(36(31,32)21-13-11-19(33-3)12-14-21)22(28)25(35-27)24(30)18-9-6-10-20(15-18)34-4/h5-15,29H,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTDREYCVKUDPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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